molecular formula C10H11F2N B15328363 (2,2-Difluoroethylidene)(1-phenylethyl)amine

(2,2-Difluoroethylidene)(1-phenylethyl)amine

Cat. No.: B15328363
M. Wt: 183.20 g/mol
InChI Key: MOMZKLAUXURNPG-UHFFFAOYSA-N
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Description

(2,2-Difluoroethylidene)(1-phenylethyl)amine: is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a difluoroethylidene group attached to a phenylethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoroethylidene)(1-phenylethyl)amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoroethylidene with 1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and quality of the final product. This may involve purification techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoroethylidene)(1-phenylethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylidene oxides, while reduction may produce difluoroethylidene amines .

Scientific Research Applications

Chemistry: In chemistry, (2,2-Difluoroethylidene)(1-phenylethyl)amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential therapeutic applications. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (2,2-Difluoroethylidene)(1-phenylethyl)amine involves its interaction with specific molecular targets. The difluoroethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethylamine structure may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • (2,2-Difluoroethylidene)(1-phenylethyl)amine
  • (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
  • ®-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Comparison: this compound is unique due to its specific arrangement of the difluoroethylidene and phenylethylamine groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. The presence of the difluoroethylidene group can significantly influence the compound’s chemical properties, making it distinct from other phenylethylamine derivatives .

Properties

IUPAC Name

2,2-difluoro-N-(1-phenylethyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZKLAUXURNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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